3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one
Overview
Description
The compound 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one is a derivative of benzo[d]oxazole, a bicyclic system consisting of a benzene ring fused to an oxazole, which is a five-membered ring containing both oxygen and nitrogen atoms. The presence of a 2-bromoethyl group at the third position of the benzo[d]oxazole ring suggests potential reactivity due to the bromine atom, which is commonly used in substitution reactions.
Synthesis Analysis
The synthesis of benzo[d]oxazole derivatives can be achieved through various methods. For instance, a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate in water has been developed to produce benzisothiazol-3(2H)-one derivatives . Although this method does not directly synthesize 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one, it provides insight into the type of catalytic systems and conditions that could be adapted for its synthesis. Similarly, iron(II) bromide-catalyzed oxidative coupling has been used to synthesize 1,3-benzazoles , indicating that transition metal-catalyzed reactions are a viable pathway for constructing such heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of benzo[d]oxazole derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole . Computational methods like Hartree–Fock (HF) and density functional theory (DFT) can also be employed to compare the molecular structure obtained from experimental data with theoretical models, providing a comprehensive understanding of the compound's geometry, electronic structure, and potential energy surface .
Chemical Reactions Analysis
The reactivity of 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one can be inferred from the behavior of similar brominated compounds. For example, the reaction of 2-bromo-1,3-bis(bromomethyl)benzene with triazoles leads to the formation of new ligands . This suggests that the bromoethyl group in 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one could potentially undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]oxazole derivatives can be characterized using various spectroscopic and computational techniques. The experimental and theoretical characterization of a related compound, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, included FT-IR spectroscopy and quantum mechanical studies, which provided insights into vibrational frequencies, molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its reactivity.
Scientific Research Applications
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents
- Application: The compound is used in the design and synthesis of new anti-mycobacterial agents .
- Method: Four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles .
- Results: The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine
- Application: The compound is used in the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
- Method: In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone was obtained .
- Results: A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl) (phenyl)methanones was obtained under mild conditions .
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) organic linker
-
Rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates
- Application: The compound is used in the synthesis of N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines and dihydrobenzo[d]oxazoles .
- Method: A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed .
- Results: This reaction allows divergent syntheses of two significant N-heterocycles .
-
Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents
- Application: The compound is used in the synthesis of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents .
- Method: 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl) aniline .
- Results: Compound 3, 4, and 6a showed good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity .
-
Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA
-
Rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates
- Application: The compound is used in the synthesis of N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines and dihydrobenzo[d]oxazoles .
- Method: A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed .
- Results: This reaction allows divergent syntheses of two significant N-heterocycles .
-
Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents
- Application: The compound is used in the synthesis of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents .
- Method: 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl) aniline .
- Results: Compound 3, 4, and 6a showed good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity .
-
Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA
properties
IUPAC Name |
3-(2-bromoethyl)-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXDDXYXCANPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403694 | |
Record name | 3-(2-Bromoethyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one | |
CAS RN |
27170-93-0 | |
Record name | 3-(2-Bromoethyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromoethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.